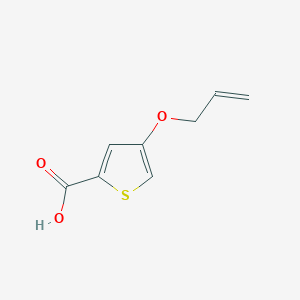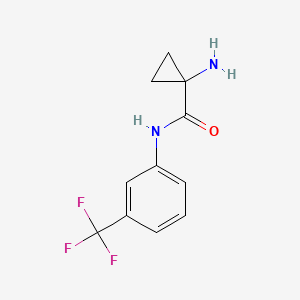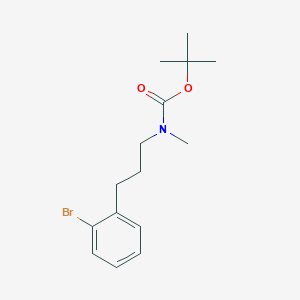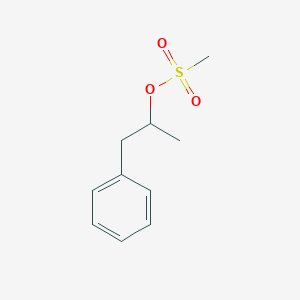
2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The boronic ester group can be introduced via a reaction between the benzofuran derivative and a boronic acid or boronic ester precursor.
- A common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods:
Industrial production of 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
-
Formation of the Benzofuran Ring:
- The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
- For example, 5-fluoro-2-hydroxybenzaldehyde can be cyclized with an appropriate reagent to form 5-fluoro-1-benzofuran.
化学反応の分析
Types of Reactions:
-
Suzuki-Miyaura Cross-Coupling:
- This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.
-
Oxidation and Reduction:
- The benzofuran ring can undergo oxidation to form quinone derivatives.
- Reduction reactions can be used to modify the fluorine substituent or the benzofuran ring itself.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate, palladium chloride, or palladium on carbon.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran, dimethylformamide, or toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Quinone Derivatives: Formed through oxidation of the benzofuran ring.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Material Science: Employed in the synthesis of organic electronic materials and polymers.
Biology and Medicine:
Drug Discovery: Utilized in the synthesis of potential pharmaceutical compounds with biological activity.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agricultural Chemicals: Involved in the synthesis of agrochemicals and pesticides.
Fine Chemicals: Used in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl or substituted alkene product, regenerating the palladium catalyst.
類似化合物との比較
- 2-(5-Bromo-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(5-Chloro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(5-Iodo-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness:
- The presence of the fluorine atom in 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique electronic properties, making it more reactive in certain cross-coupling reactions compared to its bromo, chloro, and iodo counterparts.
- The fluorine substituent can also influence the biological activity of compounds synthesized using this reagent, making it a valuable tool in drug discovery and development.
特性
分子式 |
C14H16BFO3 |
|---|---|
分子量 |
262.09 g/mol |
IUPAC名 |
2-(5-fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8H,1-4H3 |
InChIキー |
RSCYQNCWRAXVRB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride](/img/structure/B12073029.png)
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12073035.png)

![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)










